molecular formula C19H17NO5S B2449825 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6-methoxy-2H-chromen-2-one CAS No. 950280-99-6

3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6-methoxy-2H-chromen-2-one

Cat. No. B2449825
CAS RN: 950280-99-6
M. Wt: 371.41
InChI Key: DQGPCGMQYDEWBC-UHFFFAOYSA-N
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Description

The compound is a derivative of 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl benzoic acid . Compounds with the 3,4-dihydroisoquinolin-2(1H)-yl structure are known to exhibit various biological and pharmacological properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as 3,4-dihydroisoquinolin-2(1H)-yl derivatives have been synthesized using various methods. For instance, one method involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .

Scientific Research Applications

Green Synthesis Approaches

A study by Kumar et al. (2015) explored a green, catalyst-free, and solvent-free synthesis method for producing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones, closely related to the compound . This approach emphasizes the use of microwave irradiation, highlighting a more sustainable and efficient method for synthesizing complex molecules with potential therapeutic targets, suggesting the environmental and practical benefits of such methodologies in chemical synthesis Kumar et al., 2015.

Antidepressant-like Properties

Research by Zajdel et al. (2016) identified a series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives as potent 5-HT6 receptor ligands. One specific compound demonstrated significant pro-cognitive and antidepressant-like properties in vivo, highlighting the potential of derivatives of the core structure for developing new therapeutic agents for cognitive disorders and depression Zajdel et al., 2016.

Novel Synthetic Pathways

Lu et al. (2020) developed a base-promoted sequential annulation process that synthesizes methylene cyclopropane-fused dihydroquinolines or chromenes, demonstrating the wide substrate scope and functional group tolerance of this transformation. This research offers insights into new synthetic pathways that can facilitate the production of complex molecules, potentially including derivatives of the compound of interest Lu et al., 2020.

Anticancer Applications

Redda et al. (2010) investigated the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. Their research into the tetrahydroisoquinoline family, which includes potent cytotoxic agents displaying antitumor and antimicrobial activities, underlines the therapeutic potential of compounds within this chemical class for cancer treatment Redda et al., 2010.

Dopamine D1 Receptor Agonism

Cueva et al. (2006) synthesized a new compound as an oxygen bioisostere of a potent dopamine D1-selective full agonist, demonstrating high affinity and full intrinsic activity at cloned human dopamine D1 receptors. This suggests the role of structurally related compounds in modulating dopaminergic pathways, potentially offering new avenues for treating neurological disorders Cueva et al., 2006.

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-24-16-6-7-17-15(10-16)11-18(19(21)25-17)26(22,23)20-9-8-13-4-2-3-5-14(13)12-20/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGPCGMQYDEWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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